molecular formula C22H21ClN2O3S B3456578 2-[benzyl(methylsulfonyl)amino]-N-(4-chloro-2-methylphenyl)benzamide

2-[benzyl(methylsulfonyl)amino]-N-(4-chloro-2-methylphenyl)benzamide

Cat. No.: B3456578
M. Wt: 428.9 g/mol
InChI Key: CNBJYMFADVOSHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[benzyl(methylsulfonyl)amino]-N-(4-chloro-2-methylphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BMS-345541 and belongs to the class of N-substituted benzamides.

Mechanism of Action

BMS-345541 inhibits the activity of the IKK complex by binding to the ATP-binding site of the IKKβ subunit. This binding prevents the phosphorylation of the inhibitor of kappa B (IκB), which in turn prevents the activation of the NF-κB pathway. The inhibition of the NF-κB pathway leads to the suppression of the expression of various genes involved in cancer cell proliferation, survival, and invasion.
Biochemical and Physiological Effects:
Studies have shown that BMS-345541 has several biochemical and physiological effects. In vitro studies have shown that BMS-345541 inhibits the growth and proliferation of various cancer cell lines. In vivo studies have also shown that BMS-345541 inhibits tumor growth in animal models. Furthermore, BMS-345541 has been shown to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using BMS-345541 in lab experiments is its specificity towards the IKK complex. BMS-345541 has been shown to selectively inhibit the activity of the IKK complex without affecting other kinases. This specificity makes BMS-345541 a valuable tool for studying the NF-κB pathway and its role in cancer development and progression.
However, one of the limitations of using BMS-345541 in lab experiments is its relatively low potency compared to other IKK inhibitors. Therefore, higher concentrations of BMS-345541 may be required to achieve the desired effect, which may lead to off-target effects.

Future Directions

There are several future directions for the research on BMS-345541. One of the significant future directions is to investigate the potential of BMS-345541 as a therapeutic agent for the treatment of cancer. Clinical trials are required to determine the safety and efficacy of BMS-345541 in humans.
Another future direction is to investigate the role of BMS-345541 in other diseases and conditions. Studies have shown that the NF-κB pathway plays a crucial role in various inflammatory and autoimmune diseases. Therefore, BMS-345541 may have potential applications in the treatment of these diseases.
Conclusion:
In conclusion, BMS-345541 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Studies have shown that BMS-345541 inhibits the activity of the IKK complex, which is involved in the activation of the NF-κB pathway. The inhibition of the NF-κB pathway leads to the suppression of the expression of various genes involved in cancer cell proliferation, survival, and invasion. BMS-345541 has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.

Scientific Research Applications

BMS-345541 has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of cancer research. Studies have shown that BMS-345541 inhibits the activity of the IκB kinase (IKK) complex, which is involved in the activation of the nuclear factor-kappa B (NF-κB) pathway. The NF-κB pathway is known to play a crucial role in the development and progression of various types of cancer. Therefore, BMS-345541 has the potential to be used as a therapeutic agent for the treatment of cancer.

Properties

IUPAC Name

2-[benzyl(methylsulfonyl)amino]-N-(4-chloro-2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O3S/c1-16-14-18(23)12-13-20(16)24-22(26)19-10-6-7-11-21(19)25(29(2,27)28)15-17-8-4-3-5-9-17/h3-14H,15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBJYMFADVOSHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC=CC=C2N(CC3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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